2,4-Dichloro-5-(methylsulfanyl)benzoic acid
Description
2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a benzoic acid derivative featuring two chlorine atoms at positions 2 and 4, along with a methylsulfanyl (-S-CH₃) group at position 4. This compound belongs to a broader class of halogenated benzoic acids, which are widely studied for their pharmaceutical and agrochemical applications. The methylsulfanyl substituent introduces unique electronic and steric properties, differentiating it from sulfonamide or sulfamoyl analogues.
Properties
IUPAC Name |
2,4-dichloro-5-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEVMMVZQSLUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-5-(methylsulfanyl)benzoic acid (DCMB) is an aromatic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H7Cl2O2S
- Molecular Weight : 220.11 g/mol
- Physical State : White to off-white solid
- Melting Point : 230-232 °C
- Solubility : Insoluble in water; slightly soluble in organic solvents like DMSO and methanol when heated.
Pharmacological Effects
Research indicates that DCMB may influence several biological systems, including:
- Enzyme Modulation : Studies have shown that DCMB can activate specific enzymes involved in proteostasis, such as cathepsins B and L. These enzymes play a crucial role in protein degradation pathways, which are essential for cellular homeostasis and response to stress .
- Cellular Assays : In cell-based assays, DCMB demonstrated significant activation of the chymotrypsin-like activity associated with the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This suggests potential applications in anti-aging therapies by enhancing protein degradation mechanisms .
Toxicological Studies
Toxicological evaluations have highlighted the compound's safety profile and potential hazards:
- Irritation Potential : DCMB is classified as a skin irritant and can cause serious eye damage upon exposure. Safety data indicate that handling should be done with care to prevent contact with skin and eyes .
The biological activity of DCMB is primarily attributed to its structural features, which allow it to interact with various molecular targets:
- Binding Affinity : The dichloro and methylsulfanyl groups enhance the compound's binding affinity to target proteins, potentially increasing its biological efficacy.
- Enzymatic Activation : By modulating the activity of proteolytic enzymes, DCMB influences cellular processes such as apoptosis and autophagy, which are critical in maintaining cellular health .
Comparative Analysis
To better understand the uniqueness of DCMB, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Dichloro-5-sulfamoylbenzoic acid | C7H5Cl2NO4S | Contains a sulfonamide group instead of methylsulfanyl. |
| 2,5-Dichloro-4-(methylsulfonyl)benzoic acid | C8H6Cl2O4S | Different positioning of chlorine and methylsulfonyl group. |
| 3-Chloro-4-(methylthio)benzoic acid | C8H9ClO2S | Different substitution pattern on the benzene ring. |
The specific positioning of substituents in DCMB contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.
Case Studies
Recent studies have investigated the effects of DCMB on various biological systems:
- Cellular Proteostasis : A study published in Molecules demonstrated that DCMB enhances the activity of cathepsins B and L at concentrations as low as 5 μM, indicating its potential as a modulator of proteostasis networks .
- Neuroprotective Effects : Preliminary findings suggest that compounds similar to DCMB may inhibit neurolysin and angiotensin-converting enzyme, pointing towards possible neuroprotective applications.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
2,4-Dichloro-5-(methylsulfanyl)benzoic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals, notably diuretics like furosemide. Furosemide is widely used for treating hypertension and edema associated with heart failure and renal disorders. The compound's structure allows it to interact with biological molecules, potentially influencing drug efficacy and safety profiles.
Biological Activity
Research indicates that this compound exhibits notable biological activity. It has been studied for its potential effects on enzymes involved in metabolic pathways, particularly those related to folate metabolism. This suggests possible therapeutic applications beyond its current uses.
Research Findings
Recent studies have focused on the compound's interactions with various biological systems:
- Antidiabetic Activity : Derivatives of this compound have shown promising results in inhibiting α-glucosidase activity, suggesting potential use as antidiabetic agents .
- Potential Anticancer Properties : Some research indicates that compounds related to this compound may possess anticancer properties. These findings are based on molecular modeling studies that predict interactions with cancer-related pathways .
Case Study 1: Furosemide Synthesis
In a study examining the synthesis of furosemide from this compound, researchers highlighted the efficiency of the sulfonation method. The study reported a yield improvement by optimizing reaction conditions and minimizing side reactions .
Case Study 2: Biological Interaction Studies
A series of experiments were conducted to evaluate the interaction of this compound with key metabolic enzymes. The results indicated significant inhibition of folate-metabolizing enzymes, providing insights into its potential therapeutic roles and side effects when used in drug formulations.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical properties of 2,4-dichloro-5-(methylsulfanyl)benzoic acid with its analogues:
| Compound Name | Substituent at Position 5 | Molecular Formula | Key Properties |
|---|---|---|---|
| This compound | -S-CH₃ | C₈H₆Cl₂O₂S | Moderate lipophilicity; thioether group |
| 2,4-Dichloro-5-sulfamoylbenzoic acid | -SO₂NH₂ | C₇H₅Cl₂NO₄S | High polarity; hydrogen-bond donor |
| 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid | -SO₂N(CH₂CH₃)₂ | C₁₁H₁₄Cl₂NO₄S | Enhanced solubility; bulky substituent |
| 2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | -SO₂NHC₆H₄NO₂ | C₁₃H₉Cl₂N₂O₆S | Strong enzyme inhibition; nitro group |
Key Observations :
- Polarity : Sulfamoyl (-SO₂NH₂) and sulfonamide derivatives exhibit higher polarity due to sulfonyl and amide groups, enhancing water solubility compared to the methylsulfanyl analogue .
- Bioactivity : Sulfamoyl derivatives (e.g., compound 3c in ) show potent α-glucosidase and α-amylase inhibition (IC₅₀ values 3–5× lower than acarbose), attributed to hydrogen bonding with enzyme active sites .
Preparation Methods
Sulfonylation and Chlorination Route
One industrially relevant method involves the synthesis of 2,4-dichloro-5-sulfonyl benzoic acid intermediates, which are then converted to methylsulfanyl derivatives.
Step 1: Sulfonylation
2,4-dichlorobenzoyl derivatives react with chlorosulfonic acid in the presence of catalysts under controlled temperature (often ice-cooled) to form 2,4-dichloro-5-chlorosulfonyl benzoic acid intermediates. This step requires careful temperature control to avoid side reactions and ensure high yield.
Step 2: Aminolysis and Acidification
The chlorosulfonyl intermediate is treated with ammonia or amines to convert the sulfonyl chloride to sulfonamide or sulfonyl derivatives, followed by acidification to precipitate the sulfonyl benzoic acid.
Step 3: Reduction or Substitution to Methylsulfanyl
The sulfonyl group can be converted to a methylsulfanyl group by reaction with methylthiol reagents or via reduction processes, yielding this compound.
Step 4: Purification
The crude product is dissolved in water, decolorized, and recrystallized to achieve high purity.
This route is characterized by low raw material cost, high yield (up to 85% in some steps), and suitability for industrial scale production.
Chlorination and Nitration Followed by Substitution
Another approach involves starting from 4-methylsulfonyltoluene derivatives:
Step 1: Chlorination
4-methylsulfonyltoluene undergoes chlorination at elevated temperatures (176–194 °C) with controlled addition of nitric acid (63 wt%) over approximately 4 hours. This step forms chloro-4-methylsulfonylbenzoic acid intermediates.
Step 2: Base Treatment and Filtration
After reaction completion, the mixture is cooled, neutralized with dilute sodium hydroxide to strong basicity, and filtered. The filtrate is acidified to precipitate the product.
Step 3: Isolation
The product crystallizes as faint yellow crystals, typically with molar yields around 85%.
Step 4: Conversion to Methylsulfanyl Derivative
The methylsulfonyl group (-SO2CH3) can be converted to methylsulfanyl (-SCH3) by reduction, usually employing reducing agents such as sodium sulfide or other sulfur nucleophiles.
This method is noted for its relatively high yield and reproducibility.
Reaction Conditions and Parameters
Research Findings and Industrial Considerations
The sulfonylation route starting from 2,4-dichlorobenzoic acid is preferred for industrial scale due to lower raw material cost and better control over product purity and yield.
The nitration and chlorination of methylsulfonyl toluene derivatives require precise temperature control and slow addition of nitric acid to prevent overreaction and side products.
Reduction of sulfonyl to methylsulfanyl groups is a critical step impacting overall yield and purity; choice of reducing agent and conditions must be optimized.
Purification by recrystallization from aqueous media is necessary due to the compound’s limited solubility and to remove colored impurities.
Continuous flow reactors and automated systems are increasingly applied in industrial production to enhance reproducibility and scale-up efficiency.
Summary Table of Preparation Routes
| Route | Starting Material | Key Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sulfonylation from 2,4-Dichlorobenzoic Acid | 2,4-dichlorobenzoic acid | Sulfonylation → Aminolysis → Reduction → Purification | 70–85 | Low cost, high purity, industrially scalable | Requires careful temperature control |
| Chlorination/Nitration of Methylsulfonyl Toluene | 4-methylsulfonyltoluene | Chlorination → Base treatment → Reduction → Purification | ~85 | High yield, reproducible | High temperature, controlled acid addition needed |
| Traditional Sulfuryl Chloride Method | 2-Benzoyl chloride derivatives | Sulfuryl chloride reaction → Acidification → Crystallization | ~50 | Established method | Lower yield, longer reaction time |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,4-dichloro-5-(methylsulfanyl)benzoic acid and its derivatives?
- Methodology : Start with halogenation of 5-(methylsulfanyl)benzoic acid using chlorine gas in the presence of FeCl₃ as a catalyst, followed by purification via recrystallization in ethanol . Derivatives can be synthesized via sulfonamide coupling (e.g., reacting with substituted anilines under basic conditions) or esterification using oxalyl chloride . Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How can researchers validate the purity and structural integrity of synthesized derivatives?
- Methodology : Use a combination of analytical techniques:
- HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (retention time ~8–12 min) .
- NMR : Confirm substitution patterns via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (e.g., carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M-H]⁻ at m/z 264.98 for the parent compound) .
Q. What in vitro assays are suitable for initial bioactivity screening of derivatives?
- Methodology :
- Antidiabetic activity : α-Glucosidase inhibition assay (IC₅₀ determination using acarbose as a positive control) .
- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess safety margins .
Advanced Research Questions
Q. How can molecular docking predict interactions between this compound derivatives and biological targets?
Prepare ligand and receptor files (e.g., PDB ID 1XSS for α-glucosidase).
Set grid box dimensions to cover the active site (e.g., 20 Å × 20 Å × 20 Å).
Run docking with exhaustiveness = 20 and analyze binding poses (e.g., hydrogen bonds with Asp214/Glu276).
Q. How do structural modifications influence the structure-activity relationship (SAR) of sulfonamide derivatives?
- Methodology :
- Electron-withdrawing groups (e.g., Cl at position 2/4) enhance α-glucosidase inhibition by stabilizing ligand-enzyme interactions .
- Alkyl/aryl sulfonamides : Larger substituents (e.g., phenyl) improve potency but may reduce solubility. Balance hydrophobicity using cLogP (optimal range: 2–4) .
- Control experiments : Compare activity of this compound with analogs lacking the methylsulfanyl group to confirm its role in target binding .
Q. What strategies optimize pharmacokinetic properties like oral bioavailability?
- Methodology :
- Reduce rotatable bonds (<10) and polar surface area (<140 Ų) to enhance intestinal absorption .
- Introduce prodrug moieties (e.g., esterification of the carboxylic acid group) to improve permeability .
- Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Standardize assay conditions : Uniform cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Dose-response validation : Repeat experiments with ≥3 independent replicates and calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
- Meta-analysis : Compare data across published studies (e.g., Thakral & Singh, 2019 vs. Abu-Hashem et al., 2010) to identify confounding variables (e.g., assay sensitivity) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
